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molecular formula C10H12O2 B1582958 2-Methoxyphenylacetone CAS No. 5211-62-1

2-Methoxyphenylacetone

Cat. No. B1582958
M. Wt: 164.20 g/mol
InChI Key: GMBFNZCPZFVKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869492

Procedure details

A mixture of 1-(2-methoxyphenyl)propan-2-one (77.2 g) and dimethylformamide dimethyl acetal (137.5 g) was stirred at 80° C. under nitrogen for 4 hours, then concentrated in vacuo to leave a viscous oil. The oil was dissolved in dichloromethane (620 ml) then the stirred solution was cooled to 0° C. Boron tribromide (1M solution in dichloromethane, 800 ml) was added dropwise over 1.75 hours at 0°-5° C., then the mixture was stirred at 0°-5° C. for a further 1.5 hours and poured onto an excess of ice and saturated aqueous sodium hydrogen carbonate solution. Solid sodium hydrogen carbonate was added in portions with occasional stirring until effervescence ceased. The product was extracted into dichloromethane (3×600 ml) then the combined extracts were washed with water (2×600 ml), dried (Na2SO4), and the solvent removed in vacuo to leave 3-acetylbenzo[b]furan as a brown oil (78.9 g).
Quantity
77.2 g
Type
reactant
Reaction Step One
Quantity
137.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
620 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=[O:12])[CH3:11].COC(OC)N(C)C.B(Br)(Br)Br.C(=O)([O-])O.[Na+]>ClCCl>[C:10]([C:9]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH:1]=1)(=[O:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
77.2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(C)=O
Name
Quantity
137.5 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
620 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. under nitrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a viscous oil
TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0°-5° C. for a further 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
with occasional stirring until effervescence
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×600 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (2×600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C=1C2=C(OC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 78.9 g
YIELD: CALCULATEDPERCENTYIELD 104.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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